molecular formula C9H9BrClNO2 B13141356 ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate

ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate

Cat. No.: B13141356
M. Wt: 278.53 g/mol
InChI Key: DGEFJGWYURTBQQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, as well as an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate typically involves the reaction of 2-bromo-6-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce carboxylic acids .

Scientific Research Applications

Ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-(2-bromo-6-chloropyridin-3-yl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-8(13)5-6-3-4-7(11)12-9(6)10/h3-4H,2,5H2,1H3

InChI Key

DGEFJGWYURTBQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

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